2-Phenyl-2,5-dihydrofuran

Asymmetric catalysis Heck reaction Regioselectivity

2-Phenyl-2,5-dihydrofuran (CAS 124244-39-9) is a partially saturated oxygen heterocycle belonging to the 2,5-dihydrofuran class, bearing a phenyl substituent at the C2 position. With molecular formula C₁₀H₁₀O, a molecular weight of 146.19 g·mol⁻¹, a computed logP of 2.31, and a topological polar surface area (TPSA) of 9.23 Ų, it occupies a distinct physicochemical space between the fully aromatic 2-phenylfuran and the fully saturated 2-phenyltetrahydrofuran.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
Cat. No. B12893309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,5-dihydrofuran
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1C=CC(O1)C2=CC=CC=C2
InChIInChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2
InChIKeyWQMKMOVWAJSEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2,5-dihydrofuran – Structural Identity and Core Physicochemical Profile for Procurement Specification


2-Phenyl-2,5-dihydrofuran (CAS 124244-39-9) is a partially saturated oxygen heterocycle belonging to the 2,5-dihydrofuran class, bearing a phenyl substituent at the C2 position . With molecular formula C₁₀H₁₀O, a molecular weight of 146.19 g·mol⁻¹, a computed logP of 2.31, and a topological polar surface area (TPSA) of 9.23 Ų, it occupies a distinct physicochemical space between the fully aromatic 2-phenylfuran and the fully saturated 2-phenyltetrahydrofuran [1]. The compound possesses a single stereogenic center at C2, enabling enantiomerically enriched forms—(R)-2-phenyl-2,5-dihydrofuran (CAS 175274-01-8) and (S)-2-phenyl-2,5-dihydrofuran—to be accessed through asymmetric synthesis [2]. Its single endocyclic double bond confers a reactivity profile that is neither aromatic nor fully aliphatic, a feature that directly impacts its utility as a chiral building block and intermediate.

Why 2-Phenyl-2,5-dihydrofuran Cannot Be Replaced by Its 2,3-Dihydrofuran Regioisomer or Aromatic Furan Congeners in Synthesis and Procurement


The 2,5-dihydrofuran scaffold is thermodynamically less stable than its 2,3-dihydrofuran regioisomer by ΔG° = −12.6 ± 0.5 kJ·mol⁻¹ at 298.15 K, a difference that governs product distribution in metal-catalyzed transformations and dictates that the 2,5-isomer is the kinetic product while the 2,3-isomer is the thermodynamic sink [1]. Consequently, the two regioisomers exhibit divergent reactivity in subsequent transformations: the position of the endocyclic double bond determines regiochemistry in further functionalization, oxidation susceptibility, and ring-opening behavior. Substituting 2-phenyl-2,5-dihydrofuran with 2-phenylfuran eliminates the chiral center entirely and introduces full aromatic stabilization, precluding enantioselective transformations. Conversely, replacing it with 2-phenyl-2,3-dihydrofuran alters the double-bond position from the C2–C3 to the C3–C4 location, which changes the electronic environment at the reactive allylic C5 position and can redirect palladium migration pathways in Heck-type cascades [2]. These scaffold-level differences are not interchangeable and carry quantifiable consequences for reaction yield, enantioselectivity, and product distribution.

Quantitative Differentiation Evidence for 2-Phenyl-2,5-dihydrofuran Versus Closest Analogs


Regiochemical Outcome in Pd-Catalyzed Asymmetric Heck Arylation: Kinetic 2,5- vs. Thermodynamic 2,3-Dihydrofuran Product Distribution

In the Pd-catalyzed asymmetric intermolecular Heck reaction of 2,3-dihydrofuran with phenyl triflate, the product distribution between 2-phenyl-2,5-dihydrofuran (kinetic product) and 2-phenyl-2,3-dihydrofuran (thermodynamic product) is governed by the ligand–metal system. Under Pd(OAc)₂/(R)-BINAP in benzene at 40 °C with proton sponge as base, (R)-2-phenyl-2,3-dihydrofuran is obtained in >96% enantiomeric excess (ee) as the major product, accompanied by a minor amount of (S)-2-phenyl-2,5-dihydrofuran [1]. In stark contrast, employing the ferrocenyloxazoline ligand 6b under optimized conditions (toluene, reflux, proton sponge) reverses the selectivity, delivering (R)-2-phenyl-2,5-dihydrofuran as the sole regioisomer in 61% yield and 98% ee [2]. Using palladacycle catalysts with diaryliodonium triflates, 2-aryl-2,5-dihydrofurans are obtained as the major products in good yields with high regioselectivity, while aryl iodides under identical conditions favor the 2,3-dihydrofuran isomer [3]. These contrasting outcomes demonstrate that the 2,5-dihydrofuran regioisomer is not a minor byproduct but a targetable product when appropriate ligand systems are selected.

Asymmetric catalysis Heck reaction Regioselectivity

Thermodynamic Stability Differential Between 2,5-Dihydrofuran and 2,3-Dihydrofuran Scaffolds and Its Impact on Isomerization Tendency

The parent 2,5-dihydrofuran scaffold is thermodynamically less stable than 2,3-dihydrofuran by a free energy difference of ΔG° = −12.6 ± 0.5 kJ·mol⁻¹ (ΔH° = −15.4 ± 0.1 kJ·mol⁻¹, ΔS° = −9.5 ± 1.3 J·K⁻¹·mol⁻¹) at 298.15 K, as determined by base-catalyzed equilibration in DMSO solution and validated by B3LYP/6-311+G(2d,p) DFT calculations [1]. This energy gap means that 2,3-dihydrofuran is enthalpically favored by approximately 15.4 kJ·mol⁻¹, a stabilization attributed to conjugation of the oxygen lone pair with the endocyclic double bond. For the phenyl-substituted analogs, this thermodynamic preference persists: 2-phenyl-2,3-dihydrofuran is the thermodynamic product, while 2-phenyl-2,5-dihydrofuran is the kinetic product that can undergo base- or metal-catalyzed isomerization to the more stable 2,3-isomer under prolonged reaction times or elevated temperatures [2]. This intrinsic instability must be accounted for in storage, handling, and reaction design.

Thermodynamic stability Isomerization DFT calculation

Catalytic Ring-Closing Metathesis Synthesis Efficiency: 2-Phenyl-2,5-dihydrofuran via Mo-Catalyzed RCM vs. Ru-Catalyzed Isomerization Pathways

2-Phenyl-2,5-dihydrofuran was synthesized via Mo-catalyzed ring-closing metathesis (RCM) of 2-butenyl 1-phenyl-2-butenyl ether using Mo(CHCMe₂Ph)₂ in benzene, achieving a 92% isolated yield within 0.25 hours [1]. This result, reported by Fu and Grubbs in the seminal JACS 1992 paper establishing catalytic RCM for oxygen heterocycles, contrasts sharply with the behavior of Ru-based metathesis catalysts, which under standard conditions promote isomerization of the initially formed 2,5-dihydrofuran to the thermodynamically favored 2,3-dihydrofuran [2]. The Mo-based system kinetically traps the 2,5-dihydrofuran product before double-bond migration can occur, whereas Ru catalysts—particularly second-generation Grubbs-type complexes—are known to catalyze olefin isomerization as a competing side reaction. This difference in catalyst-controlled product fidelity has direct consequences for the procurement of isomerically pure 2-phenyl-2,5-dihydrofuran.

Ring-closing metathesis Molybdenum catalysis Oxygen heterocycle synthesis

Chemo-Enzymatic Aromatization of 2-Phenyl-2,5-dihydrofuran to 2-Phenylfuran Using Laccase/TEMPO Under Mild Conditions

The unprecedented laccase/TEMPO-catalyzed aromatization of 2,5-dihydrofurans to furans was demonstrated with 2-phenyl-2,5-dihydrofuran as a representative substrate, achieving conversion to 2-phenylfuran in 68% isolated yield using Trametes versicolor laccase and TEMPO in phosphate buffer/methyl tert-butyl ether at room temperature over 36 hours [1]. This biocatalytic method operates under mild, near-neutral pH conditions, in contrast to conventional chemical oxidants: DDQ-mediated oxidation of dihydrofurans typically requires stoichiometric oxidant and elevated temperatures, while Mn(OAc)₃/t-BuOOH radical oxidation systems can lead to over-oxidation to butenolides rather than clean aromatization [2]. The laccase/TEMPO system provides a chemoselective aromatization pathway that preserves the phenyl substituent and avoids the formation of ring-opened or over-oxidized byproducts that complicate purification when using strong chemical oxidants.

Biocatalysis Aromatization Laccase

Procurement-Driven Application Scenarios for 2-Phenyl-2,5-dihydrofuran Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral 2-Aryl-2,5-dihydrofuran Building Blocks via Ligand-Controlled Regiodivergent Heck Arylation

When the synthetic objective is to obtain enantioenriched 2-aryl-2,5-dihydrofurans as chiral intermediates for natural product synthesis or medicinal chemistry, the palladacycle-catalyzed or ferrocenyloxazoline–Pd systems described in Section 3, Evidence Item 1, provide the necessary regiochemical control. Using diaryliodonium triflates with P-containing palladacycle catalysts, 2-aryl-2,5-dihydrofurans are obtained with high regioselectivity, enabling access to the kinetic isomer that would otherwise be the minor component under standard Pd/BINAP conditions [1]. This regiodivergent strategy is essential when the 2,5-dihydrofuran double-bond position is required for subsequent diastereoselective transformations such as epoxidation, dihydroxylation, or cycloaddition reactions where the allylic C5 position must be activated.

Preparation of Isomerically Pure 2-Phenyl-2,5-dihydrofuran via Mo-Catalyzed Ring-Closing Metathesis for Use as a Stereochemical Probe or Chiral Ligand Precursor

The 92% yield Mo-RCM protocol (Section 3, Evidence Item 3) represents the most direct and efficient route to racemic 2-phenyl-2,5-dihydrofuran free of 2,3-dihydrofuran contamination [2]. This route is preferred when the compound is required as a precursor to chiral phosphine–olefin ligands, where regioisomeric purity is paramount, or as a substrate for enantioselective desymmetrization or kinetic resolution studies. The short reaction time (0.25 h) and high yield make this the method of choice for initial scale-up and process chemistry development compared to multi-step sequences that risk isomerization.

Mild Chemo-Enzymatic Aromatization to 2-Phenylfuran for Fragment-Based Drug Discovery and Agrochemical Intermediate Synthesis

For research programs requiring 2-phenylfuran as a fragment or intermediate, the laccase/TEMPO-mediated oxidation of 2-phenyl-2,5-dihydrofuran (Section 3, Evidence Item 4) provides a 68% yield under ambient conditions without strong oxidants [3]. This is particularly valuable when the phenylfuran product is intended for biological screening panels, where residual metal or quinone contaminants from DDQ or Mn(OAc)₃ oxidations could interfere with assay readouts. The biphasic aqueous-organic system facilitates straightforward product isolation, and the catalytic nature of TEMPO aligns with green chemistry metrics increasingly required in industrial process development.

Stability-Conscious Storage and Handling Protocols for 2-Phenyl-2,5-dihydrofuran in Long-Term Compound Management

Based on the thermodynamic instability of the 2,5-dihydrofuran scaffold relative to the 2,3-isomer (ΔG° = −12.6 kJ·mol⁻¹; Section 3, Evidence Item 2), procurement and storage specifications must mandate: (i) storage at −20 °C under inert atmosphere to retard base- or acid-catalyzed isomerization; (ii) periodic QC by chiral HPLC or ¹H NMR to verify regioisomeric and enantiomeric purity; and (iii) avoidance of prolonged exposure to even trace basic contaminants, which can catalyze equilibration [4]. These precautions are less critical for the thermodynamically stable 2-phenyl-2,3-dihydrofuran, making the 2,5-isomer a compound that demands explicit stability-informed handling protocols.

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